

protriptyline structure-activity relationship studies

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Compound Focus: Protriptyline

CAS No.: 438-60-8

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Protriptyline: Structure and Pharmacological Profile

Protriptyline is a tricyclic antidepressant (TCA) with a distinct chemical structure and binding properties that define its activity.

Chemical Structure: **Protriptyline** is a secondary amine TCA. Its key structural feature is a double bond at the C10-C11 position of its central seven-membered ring. This architecture differentiates it from other TCAs like imipramine or amitriptyline and influences the spatial arrangement of its pharmacophore groups [1].

Pharmacological Targets and Binding Affinity The table below summarizes the binding affinity (K_i in nM) of **protriptyline** for key molecular targets. A lower K_i value indicates a stronger binding affinity [2] [3].

Molecular Target	Function	Protriptyline Binding Affinity (K_i)
NET (Norepinephrine Transporter)	Norepinephrine reuptake inhibition	1.41 nM [2]
SERT (Serotonin Transporter)	Serotonin reuptake inhibition	19.6 nM [2]
DAT (Dopamine Transporter)	Dopamine reuptake inhibition	2,100 nM [2]

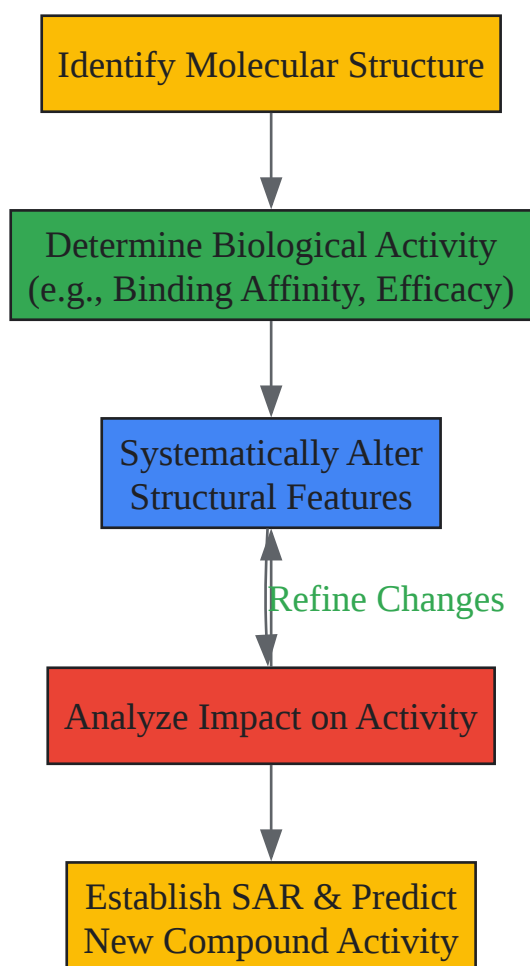
Molecular Target	Function	Protriptyline Binding Affinity (Ki)
5-HT2A Receptor	Serotonin receptor	70 nM [2]
Muscarinic Acetylcholine Receptors	Anticholinergic effects	High affinity [4]
Histamine H1 Receptors	Sedative effects	High affinity [4]
Alpha-1 Adrenergic Receptors	Cardiovascular side effects	High affinity [4]

Mechanism of Action: **Protriptyline**'s primary mechanism is to inhibit the reuptake of **norepinephrine and serotonin** in the synaptic cleft, increasing the concentration of these neurotransmitters [3] [4]. This action is more selective for norepinephrine, as evidenced by its much stronger binding to NET than to SERT [2]. The drug also binds to various receptors, which accounts for its side effect profile [4].

Research Context and Alternatives

The search results indicate that detailed SAR studies for **protriptyline** are not commonly published. One study from 1976 mentions that **protriptyline**, as a secondary amine, can serve as a substrate for the enzyme indolethylamine N-methyltransferase (INMT), but this is an isolated finding without comparative data [5].

Compared to newer drug classes, older TCAs like **protriptyline** have been less active areas for published SAR research in recent decades. The following diagram illustrates the general workflow for establishing SARs, which is crucial for understanding how a drug's structure influences its activity and effects [6].



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Suggestions for Further Research

Given the scarcity of direct information, you may need to employ alternative strategies to find more in-depth data:

- **Explore Broader TCA SAR:** Look for review articles or book chapters on the structure-activity relationships of **tricyclic antidepressants as a class**. These often use **protriptyline** as an example when discussing the effects of secondary amines or specific ring system modifications.
- **Investigate Patent Databases:** The chemical and pharmacological data in the search results are similar to what is found in drug patents. Searching specialized patent databases may yield more detailed experimental sections.
- **Use Specialized Scientific Databases:** Access deep academic databases like SciFinder, Reaxys, or focused pharmacology databases, which may contain proprietary or more granular data not indexed by general web searches.

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